4-(2-Chlorophenyl)-2-thiophenecarbaldehyde
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Overview
Description
4-(2-Chlorophenyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a 2-chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Chlorophenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(2-Chlorophenyl)-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromophenyl)-2-thiophenecarbaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)-2-thiophenecarbaldehyde: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Methylphenyl)-2-thiophenecarbaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)-2-thiophenecarbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C11H7ClOS |
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Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-(2-chlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-7H |
InChI Key |
JDQYHFLIRFDCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)Cl |
Origin of Product |
United States |
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